molecular formula C13H9FN2O B13740710 2-(2-Aminophenoxy)-3-fluorobenzonitrile

2-(2-Aminophenoxy)-3-fluorobenzonitrile

Cat. No.: B13740710
M. Wt: 228.22 g/mol
InChI Key: ZAHFOCLKOPOONS-UHFFFAOYSA-N
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Description

2-(2-Aminophenoxy)-3-fluorobenzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with a fluorine atom at position 3 and a 2-aminophenoxy group at position 2.

Properties

Molecular Formula

C13H9FN2O

Molecular Weight

228.22 g/mol

IUPAC Name

2-(2-aminophenoxy)-3-fluorobenzonitrile

InChI

InChI=1S/C13H9FN2O/c14-10-5-3-4-9(8-15)13(10)17-12-7-2-1-6-11(12)16/h1-7H,16H2

InChI Key

ZAHFOCLKOPOONS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=C(C=CC=C2F)C#N

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Approach

The most common synthetic route to this compound involves a nucleophilic aromatic substitution reaction where a fluorobenzonitrile derivative bearing a leaving group (typically a nitro or halogen substituent) is reacted with 2-aminophenol. The reaction proceeds by displacement of the leaving group by the nucleophilic aminophenoxy moiety.

  • Starting Materials : 3-fluoro-2-nitrobenzonitrile or 3-fluoro-2-halobenzonitrile are typical electrophilic substrates.
  • Nucleophile : 2-aminophenol acts as the nucleophile providing the aminophenoxy group.
  • Reaction Conditions : The reaction is generally conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity and solubility.
  • Base : Potassium carbonate (K2CO3) or other inorganic bases are used to deprotonate the aminophenol, increasing its nucleophilicity.
  • Temperature : Elevated temperatures (80–120 °C) are applied to facilitate the substitution.

This SNAr reaction mechanism is well-documented and allows for selective substitution at the fluorine-bearing aromatic carbon due to the strong electron-withdrawing effect of the cyano group, which activates the ring toward nucleophilic attack.

Reaction Scheme:

$$
\text{3-fluoro-2-nitrobenzonitrile} + \text{2-aminophenol} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF}, \Delta} \text{this compound}
$$

This route was described in detail for related positional isomers such as 4-(2-aminophenoxy)-2-fluorobenzonitrile, indicating its applicability to the 3-fluoro derivative as well.

Reduction and Hydrolysis Steps (Alternative Routes)

Some patents and literature describe alternative synthetic sequences involving reduction of fluorobenzonitrile derivatives to fluorobenzylamine intermediates, followed by functional group transformations to introduce the aminophenoxy substituent.

  • Reduction : Fluorobenzonitrile derivatives can be reduced to the corresponding fluorobenzylamine using catalytic hydrogenation (e.g., Raney nickel or Raney cobalt catalysts) under hydrogen atmosphere in non-polar solvents.
  • Hydrolysis : Subsequent hydrolysis or substitution reactions can introduce hydroxyl or amino groups, which can then be converted to the aminophenoxy function.
  • Advantages : These methods offer high yields and purity under industrially favorable conditions, with short reaction times (30 min to 1 hour) and moderate temperatures (0–100 °C).

However, for the direct preparation of this compound, the SNAr route remains more straightforward and commonly used.

Halogen Exchange Methods for Fluorobenzonitrile Precursors

Preparation of the fluorobenzonitrile starting materials themselves may involve halogen exchange reactions where chlorobenzonitriles are converted to fluorobenzonitriles using alkali metal fluorides such as potassium fluoride (KF), rubidium fluoride (RbF), or cesium fluoride (CsF).

  • Conditions : These reactions tolerate water content up to 3% in the alkali metal fluoride reagent, allowing use of technical grade materials.
  • Advantages : This method is advantageous for producing

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminophenoxy)-3-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for the reduction of the nitrile group.

    Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

2-(2-Aminophenoxy)-3-fluorobenzonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in the study of enzyme-substrate interactions.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 2-(2-Aminophenoxy)-3-fluorobenzonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding interactions facilitated by the functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-(3-Aminophenoxy)benzonitrile (3C)

Key Differences :

  • Substitution Pattern: The amino group in 3C is at the meta-position (3-position) of the phenoxy group, whereas the target compound has the amino group at the ortho-position (2-position) .
  • Synthesis: 3C is synthesized via SNAr between 2-fluorobenzonitrile and 3-aminophenol (86% yield), indicating that the ortho-aminophenoxy group in the target compound may require optimized reaction conditions due to steric hindrance .
  • Physicochemical Properties : LC/MS data for 3C (m/z 211.0 [M+1]) suggest a molecular weight of ~210 g/mol, which would differ slightly from the target compound due to fluorine's mass contribution .

Fluorobenzonitrile Derivatives

2-Fluorobenzonitrile and 3-Fluorobenzonitrile
  • Electronic Properties : Spectroscopic studies () reveal that fluorine substitution alters excitation and ionization energies. For example:
    • 2-Fluorobenzonitrile: Excitation energy = 36,028 cm⁻¹; Ionization energy = 78,650 cm⁻¹.
    • 3-Fluorobenzonitrile: Excitation energy = 35,989 cm⁻¹; Ionization energy = 78,873 cm⁻¹.
  • Implications : The meta-fluorine in the target compound may reduce electron density at the benzonitrile core compared to ortho-fluorine analogs, influencing reactivity in cross-coupling reactions .
2-(1H-Benzo[d]imidazol-2-yl)-3-fluorobenzonitrile (3l)
  • Structural Variation: Replaces the aminophenoxy group with a benzimidazole ring.
  • Synthesis : Prepared via Cu(OAc)₂-catalyzed C–H cyanation (69% yield), highlighting divergent synthetic routes for nitrogen-containing substituents .
  • Applications: Benzimidazole derivatives are common in drug discovery, suggesting that the target compound’s aminophenoxy group could be tailored for similar biological activity .
Antiproliferative Compounds ()
  • Example : 4-(4-(4-(((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazin-1-yl)-3-fluorobenzonitrile.
  • Key Features : Incorporates a piperazine linker and a dioxopiperidine moiety.
  • Comparison : The target compound lacks these complex substituents but shares the 3-fluorobenzonitrile core, which may contribute to similar pharmacokinetic properties (e.g., metabolic stability) .

Research Findings and Implications

  • Electronic Effects : The 3-fluoro substituent in the target compound likely enhances electrophilicity at the benzonitrile carbon, facilitating nucleophilic attacks in further functionalization .
  • Crystallographic Insights : Related compounds () exhibit ion-pair interactions and hydrogen bonding, which could guide crystallization strategies for the target molecule .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-(2-aminophenoxy)-3-fluorobenzonitrile, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via aromatic nucleophilic substitution (SNAr) between 2-aminophenol derivatives and halogenated fluorobenzonitriles. For example, substituting 2-bromo-3-fluorobenzonitrile with 2-aminophenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) yields the target product. Optimization includes adjusting solvent polarity, temperature, and stoichiometry to enhance regioselectivity and minimize side reactions like over-fluorination . HPLC purity analysis (≥95%) and ¹H NMR (e.g., δ 7.38–6.72 ppm for aromatic protons) are critical for verifying structural integrity .

Q. How can the molecular conformation and crystal packing of this compound be characterized experimentally?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound in a suitable solvent (e.g., ethanol/water mixtures) and analyze unit cell parameters (e.g., monoclinic P2₁/c space group). Key metrics include bond angles (e.g., C-O-C ~120°) and intermolecular interactions like hydrogen bonds (N–H···N≡C) or π-π stacking. Refinement to R-values <0.1 ensures accuracy .

Q. What analytical techniques are essential for assessing the purity and stability of this compound under storage conditions?

  • Answer : Use hyphenated techniques:

  • HPLC-MS : Quantify impurities and confirm molecular weight (e.g., [M+H]+ = 243.2 g/mol).
  • FT-IR : Identify functional groups (e.g., nitrile stretch ~2230 cm⁻¹, N–H bend ~1600 cm⁻¹).
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition >200°C suggested for safe storage) .

Advanced Research Questions

Q. How do electronic effects of the fluorine atom and aminophenoxy group influence reactivity in cross-coupling reactions?

  • Answer : The electron-withdrawing fluorine meta to the nitrile enhances electrophilicity, facilitating Pd-catalyzed couplings (e.g., Suzuki-Miyaura). The aminophenoxy group acts as a directing group, stabilizing transition states via lone-pair donation. DFT calculations (e.g., Mulliken charges) can predict regioselectivity in C–H activation pathways .

Q. What strategies resolve contradictions in reported biological activity data for fluorobenzonitrile derivatives?

  • Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, cell lines). Standardize protocols:

  • Dose-Response Curves : Use ≥3 replicates to calculate IC₅₀ values.
  • Structural Analog Comparison : Compare with 4-(dimethylamino)-3-fluorobenzonitrile to isolate substituent effects .
  • Crystallographic Data : Correlate bioactivity with molecular conformation (e.g., planar vs. twisted aminophenoxy group) .

Q. What mechanistic insights explain the compound’s interactions with biological targets like enzymes or receptors?

  • Answer : The nitrile group can act as a hydrogen-bond acceptor, while the aminophenoxy moiety engages in π-cation interactions. Molecular docking (e.g., AutoDock Vina) predicts binding to kinase ATP pockets. Validate with mutagenesis studies (e.g., replacing Phe with Ala in target residues) to confirm critical interactions .

Q. How can catalytic C–H cyanation be applied to synthesize derivatives of this compound?

  • Answer : Use Cu(OAc)₂ catalysis with N-cyanosuccinimide (NCS) as a cyanide source. Optimize ligand systems (e.g., 1,10-phenanthroline) to enhance regioselectivity at ortho positions. Monitor reaction progress via ¹³C NMR (δ ~110–120 ppm for nitrile carbons) .

Methodological Considerations Table

Aspect Techniques/Approaches Key References
Synthesis SNAr reactions, solvent optimization (DMF, DMSO), stoichiometric control
Structural Analysis SC-XRD (R-factor refinement), ¹H/¹³C NMR, FT-IR
Biological Assays Dose-response standardization, molecular docking, enzyme inhibition kinetics
Catalytic Methods Cu-mediated C–H cyanation, ligand screening, DFT calculations

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